N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}thiophene-2-carboxamide
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Overview
Description
N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}thiophene-2-carboxamide is a complex organic compound characterized by the presence of trifluoromethoxy and trifluoromethyl groups
Preparation Methods
The synthesis of N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}thiophene-2-carboxamide typically involves multiple steps. The synthetic route often starts with the preparation of the imidazolidinone core, followed by the introduction of the trifluoromethoxy and trifluoromethyl groups. The final step involves the coupling of the thiophene-2-carboxamide moiety. Reaction conditions may include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Chemical Reactions Analysis
N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethoxy and trifluoromethyl groups enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or altering protein function. The thiophene-2-carboxamide moiety may also play a role in binding to specific receptors or enzymes .
Comparison with Similar Compounds
Similar compounds to N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}thiophene-2-carboxamide include:
N-{2,5-dioxo-1-phenethyl-4-trifluoromethylimidazolidin-4-yl}acetamide: Shares the imidazolidinone core but differs in the substituent groups.
Properties
Molecular Formula |
C16H9F6N3O4S |
---|---|
Molecular Weight |
453.3 g/mol |
IUPAC Name |
N-[2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H9F6N3O4S/c17-15(18,19)14(23-11(26)10-2-1-7-30-10)12(27)25(13(28)24-14)8-3-5-9(6-4-8)29-16(20,21)22/h1-7H,(H,23,26)(H,24,28) |
InChI Key |
DEGPGKUQIPNDJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2(C(=O)N(C(=O)N2)C3=CC=C(C=C3)OC(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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